Pentanoic acid, 4-[[[4-[[(pentyloxy)carbonyl]oxy]phenyl]imino]methyl]phenyl ester
Description
Chemical Structure: The compound features a pentanoic acid backbone esterified to a phenyl group substituted with an iminomethylene (-CH=N-) linkage. This Schiff base connects to a second phenyl ring bearing a pentyloxy carbonyloxy (-O-CO-O-C₅H₁₁) substituent.
Schiff base formation: Condensation of a 4-aminophenyl derivative with a carbonyl-containing precursor.
Esterification: Reaction with pentyloxy carbonyl chloride or activated intermediates using coupling agents like CDI (1,1'-carbonyldiimidazole) .
Properties
CAS No. |
50261-59-1 |
|---|---|
Molecular Formula |
C24H29NO5 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
[4-[(4-pentoxycarbonyloxyphenyl)iminomethyl]phenyl] pentanoate |
InChI |
InChI=1S/C24H29NO5/c1-3-5-7-17-28-24(27)30-22-15-11-20(12-16-22)25-18-19-9-13-21(14-10-19)29-23(26)8-6-4-2/h9-16,18H,3-8,17H2,1-2H3 |
InChI Key |
AMHOXZKEIVGXFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)OC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 4-[[[4-[[(pentyloxy)carbonyl]oxy]phenyl]imino]methyl]phenyl ester typically involves multiple steps, including esterification and imination reactions. The process begins with the esterification of pentanoic acid with pentyloxycarbonyl chloride in the presence of a base such as pyridine. This is followed by the reaction of the resulting ester with 4-aminobenzaldehyde to form the imine derivative .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 4-[[[4-[[(pentyloxy)carbonyl]oxy]phenyl]imino]methyl]phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can occur at the ester or imine functionalities, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Pentanoic acid, 4-[[[4-[[(pentyloxy)carbonyl]oxy]phenyl]imino]methyl]phenyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentanoic acid, 4-[[[4-[[(pentyloxy)carbonyl]oxy]phenyl]imino]methyl]phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester and imine functionalities allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The following compounds share structural motifs (Schiff bases, ester linkages, or aryl groups) and are compared in Table 1:
Key Observations :
- Chain Length Effects: The pentyloxy group in the target compound offers intermediate hydrophobicity compared to NOBOW’s nonyloxy chain (C₉H₁₉O-), which enhances thermal stability in liquid crystals .
- Schiff Base vs. Isoxazole: The iminomethylene group in the target compound contrasts with the isoxazole ring in Micafungin’s derivative, impacting π-π stacking and dipole interactions .
- Polarity: The hydroxyphenylmethyl substituent in increases polarity (acidic pKa ~10.18) compared to the target’s non-polar pentyloxy group .
Physicochemical Properties
- Boiling Point : The target compound’s boiling point is expected to exceed 400°C (analogous to ’s 432.6°C) due to aromatic stacking and molecular weight .
- Solubility : The pentyloxy chain enhances organic solubility (e.g., in chloroform or DCM) compared to shorter-chain analogs like methyl esters () .
Q & A
Q. What are the established synthetic routes for this compound, and what are their respective yield efficiencies?
The synthesis of this compound involves multi-step organic reactions, leveraging esterification, imine formation, and functional group protection/deprotection strategies. A common approach includes:
- Step 1 : Reacting 4-hydroxyphenyl pentyloxy carbonate with a carbonyl chloride to form the activated intermediate.
- Step 2 : Condensation with 4-aminophenyl pentanoate to generate the imine linkage.
Yields typically range from 40–60%, depending on solvent polarity and catalyst selection (e.g., Lewis acids like BF₃·Et₂O for imine stabilization). Side reactions, such as hydrolysis of the ester group, necessitate anhydrous conditions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the imine (C=N, δ 8.3–8.5 ppm) and ester (C=O, δ 170–175 ppm) functionalities.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Used to verify purity and detect volatile byproducts. Non-polar columns (e.g., DB-5) with temperature gradients (45–220°C) are optimal .
- Infrared Spectroscopy (IR) : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1640 cm⁻¹ (C=N) validate functional groups .
Q. What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill Management : Absorb with inert material (e.g., silica gel) and dispose as hazardous waste. Toxicity data are limited, so treat it as a potential irritant (skin/eye contact protocols in ).
Q. How do structurally similar compounds inform potential applications of this compound?
Analogous imine-containing esters are used in:
- Drug Delivery : As pH-sensitive linkers due to imine hydrolysis in acidic environments .
- Materials Science : As crosslinkers in polymer networks .
Advanced Research Questions
Q. How can computational methods optimize synthesis pathways for this compound?
Quantum mechanical calculations (e.g., DFT) predict transition states and intermediate stability, guiding solvent/catalyst selection. For example:
Q. How can researchers resolve contradictions in reaction yields across solvent systems?
Discrepancies often arise from solvent-dependent side reactions. Methodological steps include:
Q. What strategies assess the compound’s stability under varying pH and temperature?
Q. How do the imine and ester groups influence reactivity in nucleophilic environments?
Q. What computational tools predict interactions with biological macromolecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
